molecular formula C34H35NO6 B5016358 2-Methoxyethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Methoxyethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5016358
M. Wt: 553.6 g/mol
InChI Key: QYDFNLXLLUEMLC-UHFFFAOYSA-N
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Description

The compound 2-methoxyethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative with a complex polycyclic framework. Structurally, it features a 1,4,5,6,7,8-hexahydroquinoline core substituted at the 3-position with a 2-methoxyethyl ester group, a 4-position with a benzyloxy- and methoxy-functionalized phenyl ring, and a 7-position with a phenyl group. This compound belongs to the broader class of 1,4-dihydropyridine (1,4-DHP) derivatives, which are pharmacologically significant due to their calcium channel modulation, antimicrobial, and antioxidant properties .

The benzyloxy substituent at the 4-position may enhance lipophilicity and modulate intermolecular interactions, such as hydrogen bonding and π-stacking, critical for biological activity .

Properties

IUPAC Name

2-methoxyethyl 4-(3-methoxy-4-phenylmethoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H35NO6/c1-22-31(34(37)40-17-16-38-2)32(33-27(35-22)18-26(19-28(33)36)24-12-8-5-9-13-24)25-14-15-29(30(20-25)39-3)41-21-23-10-6-4-7-11-23/h4-15,20,26,32,35H,16-19,21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDFNLXLLUEMLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H35NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis might start with the reaction of a methoxyethyl group with a benzyloxy-substituted phenyl compound, followed by further functionalization to introduce the quinoline and carboxylate groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the compound.

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity : Recent studies indicate that derivatives of quinoline compounds exhibit anticancer properties. For instance, compounds similar to 2-Methoxyethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo have shown efficacy in inhibiting cancer cell proliferation and metastasis. This includes the suppression of epithelial-mesenchymal transition (EMT) markers in hepatocellular carcinoma cells, indicating its potential as a therapeutic agent against specific cancer types .
  • Antimicrobial Properties : The compound has been explored for its antimicrobial activity against various pathogens. Its structural components may enhance its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways in microorganisms.
  • Neuroprotective Effects : Some studies suggest that similar quinoline derivatives may possess neuroprotective effects, potentially offering therapeutic strategies for neurodegenerative diseases. This is attributed to their ability to modulate oxidative stress and inflammation within neural tissues.

Material Science Applications

  • Luminophores : The compound's structural characteristics make it suitable for use as a luminophore in optoelectronic devices. Its ability to emit light upon excitation can be harnessed in applications such as organic light-emitting diodes (OLEDs) and fluorescent sensors .
  • Molecular Chemosensors : The compound can be utilized as a chemosensor for detecting metal ions and anions due to its functional groups that can interact with various analytes. This application is particularly relevant in environmental monitoring and analytical chemistry .

Case Studies

  • Study on Anticancer Properties : A study published in PubMed detailed the effects of benzofuran derivatives on hepatocellular carcinoma cells, where compounds structurally related to 2-Methoxyethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo demonstrated significant inhibition of cell migration and invasion, suggesting a pathway for further research into its anticancer potential .
  • Development of Luminophores : Research highlighted the synthesis of similar quinoline compounds that serve as effective luminophores, paving the way for their integration into advanced materials for electronic applications. The photophysical properties were characterized using spectroscopy techniques .

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved might include signal transduction pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Hexahydroquinoline derivatives exhibit structural diversity primarily in:

Ester groups at the 3-position.

Substituents on the phenyl rings at the 4- and 7-positions.

Additional functional groups (e.g., hydroxyl, bromo, ethoxy).

The table below summarizes key analogs and their structural differences:

Compound Name Ester Group 4-Position Substituent 7-Position Substituent Molecular Formula Molecular Weight (g/mol) Biological Activity (Reported)
Target Compound 2-Methoxyethyl 4-(Benzyloxy)-3-methoxyphenyl Phenyl C₃₄H₃₅NO₇* ~569.64* Not explicitly reported (inferred)
Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-... Methyl 4-Methoxyphenyl H C₁₉H₂₁NO₄ 327.37 Calcium modulation
Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-... Ethyl 3-Hydroxyphenyl Phenyl C₂₅H₂₅NO₄ 403.47 Antioxidant/antimicrobial potential
Butyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-... Butyl 4-Ethoxy-3-methoxyphenyl H C₂₇H₃₃NO₅ 463.56 Unspecified
Cyclohexyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-... Cyclohexyl 4-Hydroxy-3-methoxyphenyl H C₂₇H₃₁NO₅ 449.54 Enhanced solubility (polar hydroxy)
Benzyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-... Benzyl 3-Bromo-5-ethoxy-4-hydroxyphenyl H C₂₉H₂₇BrNO₅ 562.44 Potential halogen-mediated bioactivity

*Estimated based on structural analogs (e.g., ).

Functional Group Impact on Properties

  • Cyclohexyl (): Increases steric bulk, possibly reducing metabolic clearance but limiting membrane permeability. Benzyl (): Enhances aromatic interactions but may increase susceptibility to enzymatic hydrolysis.
  • Substituent Effects :

    • Benzyloxy (target): Provides steric protection to the methoxy group, delaying demethylation and extending half-life .
    • Hydroxyl (): Facilitates hydrogen bonding with biological targets (e.g., enzyme active sites) but may reduce stability under acidic conditions.
    • Halogens (e.g., bromo in ): May enhance binding affinity via halogen bonding or increase toxicity.

Crystallographic and Conformational Comparisons

Crystal Packing and Hydrogen Bonding

  • The methyl ester analog () crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 13.628 Å, b = 8.630 Å, c = 14.577 Å, and β = 98.39°. N–H···O hydrogen bonds stabilize the lattice, forming chains along the a-axis.
  • By contrast, ethyl ester derivatives () exhibit distinct packing due to longer alkyl chains, reducing intermolecular hydrogen bonding in favor of van der Waals interactions.

Ring Puckering Analysis

Hexahydroquinoline derivatives often adopt boat or chair conformations in the cyclohexene ring. For example:

  • The target compound likely adopts a twisted-boat conformation (based on ), influenced by steric hindrance from the 7-phenyl group.
  • Simpler analogs (e.g., ) favor chair conformations due to reduced steric strain.

Biological Activity

The compound 2-Methoxyethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (commonly referred to as the hexahydroquinoline derivative) is a synthetic organic molecule with potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic applications.

  • Molecular Formula : C34H35NO6
  • Molecular Weight : 553.6448 g/mol
  • CAS Number : [specific CAS number not provided in the search results]

The biological activity of this compound may be attributed to its structural features that allow interaction with various biological targets. Compounds similar in structure have been shown to exhibit anti-cancer properties by modulating pathways involved in cell proliferation and metastasis.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of compounds related to the hexahydroquinoline structure. For instance, derivatives have been evaluated for their ability to inhibit cell migration and invasion in hepatocellular carcinoma (HCC) cell lines. The findings indicate that these compounds can suppress the expression of integrin α7 and downregulate markers associated with epithelial-mesenchymal transition (EMT), such as vimentin and MMP9 .

Cytotoxicity Studies

Cytotoxicity assays using various cancer cell lines have demonstrated that hexahydroquinoline derivatives exhibit significant cytotoxic effects. For example:

  • In a study involving Huh7 cells (a human liver cancer cell line), it was found that concentrations above 5 μM significantly reduced cell viability after 24 hours of treatment .
  • The half-maximal inhibitory concentration (IC50) values for related compounds were reported as approximately 38.15 μM after 48 hours .

Study on Hepatocellular Carcinoma

A specific case study focused on the effects of a structurally similar compound, 2-(4-Benzyloxy-3-methoxyphenyl)-5-(carbethoxyethylene)-7-methoxy-benzofuran (BMBF) , which shares structural similarities with the hexahydroquinoline derivative. This study reported:

  • Inhibition of Cell Migration : Non-cytotoxic concentrations of BMBF significantly inhibited the migration of Huh7 cells.
  • Molecular Mechanisms : BMBF upregulated E-cadherin expression while downregulating vimentin and Slug, indicating a reversal of EMT .

Data Table

Activity TypeCompound NameCell LineIC50 (μM)Mechanism of Action
CytotoxicityBMBFHuh738.15Inhibition of integrin α7 and EMT markers
Anti-metastaticBMBFPLC/PRF/5Not ReportedDownregulation of p53 and MMP9
Migration InhibitionHexahydroquinoline DerivativeHuh7<5Upregulation of E-cadherin

Q & A

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
Catalyst (NH4OAc)10–15 mol%Maximizes cyclization (70%)
SolventEthanol/THF (1:1)Reduces dimerization
Reaction Time12–18 hrsBalances conversion vs. side products

Q. Table 2: Biological Activity Comparison

DerivativeTargetIC50/EC50Assay Type
Parent CompoundL-type Ca²⁺ Channel22 µMPatch-Clamp
4-Fluoro AnalogCYP3A415 µMMicrosomal Assay
Nitro DerivativeS. aureus8 µg/mLMIC

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